Product packaging for RYTVELA(Cat. No.:)

RYTVELA

Cat. No.: B14090213
M. Wt: 851.0 g/mol
InChI Key: SUNCJLJFTXNIMH-BAKYWRNVSA-N
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Description

Significance of Interleukin-1 Signaling in Biological Systems

The Interleukin-1 (IL-1) family of cytokines, which in humans and mice includes 11 proteins, are central mediators of innate immunity and inflammation. nih.gov The two primary forms, IL-1α and IL-1β, are produced by various cells, including activated macrophages, endothelial cells, B cells, and fibroblasts. qiagen.com Upon binding to the Interleukin-1 receptor type I (IL-1RI), they initiate a signaling cascade that leads to the expression of numerous genes involved in the inflammatory response. nih.govqiagen.com

This signaling is crucial for host defense but its dysregulation can contribute to chronic inflammatory diseases such as rheumatoid arthritis. qiagen.comontosight.ai The IL-1 pathway activates key downstream signaling molecules, including nuclear factor kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs), which together drive the expression of pro-inflammatory genes. nih.govsinobiological.com The potent pro-inflammatory activities of IL-1 are tightly regulated at multiple levels, including synthesis, release, and receptor interaction, to prevent excessive inflammation and tissue damage. nih.govontosight.ai

Overview of Allosteric Modulators in Receptor Pharmacology

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site of the endogenous ligand. wikipedia.orgwikipedia.org This binding induces a conformational change in the receptor, which in turn alters the receptor's response to the primary ligand. wikipedia.orgnih.gov Unlike competitive inhibitors that directly block the active site, allosteric modulators act like a dimmer switch, adjusting the intensity of the signal. wikipedia.orgnih.gov

There are three main types of allosteric modulators:

Positive allosteric modulators (PAMs) increase the affinity and/or efficacy of the agonist. wikipedia.org

Negative allosteric modulators (NAMs) decrease the agonist's affinity and/or efficacy. wikipedia.org

Neutral allosteric modulators bind to the allosteric site and prevent other modulators from binding without affecting the agonist's activity. wikipedia.org

This mechanism allows for a more nuanced regulation of receptor function, which is a significant advantage in drug development. nih.gov

Historical Context of Peptide-Based Interleukin-1 Receptor Antagonists

The development of antagonists for the Interleukin-1 receptor has been a key focus in controlling inflammatory processes. Early approaches included the natural Interleukin-1 receptor antagonist (IL-1Ra), a protein that binds to IL-1RI but fails to recruit the necessary co-receptor (IL-1RAcP), thus blocking signal transduction. nih.gov This natural antagonist, along with neutralizing antibodies and soluble receptor fusion proteins, represented the first generation of IL-1 inhibitors. nih.gov

Subsequent research has focused on developing smaller, peptide-based antagonists. These peptides offer potential advantages in terms of specificity and manufacturing. For instance, research into the interactions between peptides and the IL-1 receptor system has led to the design of synthetic peptides that can compete with IL-1 for receptor binding. researchgate.net The discovery that both epithelial and stromal cells in the human cornea can produce different forms of IL-1ra highlighted the complex and localized regulation of IL-1 activity, further stimulating interest in developing targeted peptide antagonists. nih.gov More recently, the development of orally available peptide antagonists, such as the IL-23 receptor antagonist icotrokinra, demonstrates the continuing evolution and potential of peptide-based therapies for inflammatory diseases. jnj.com

Classification and Chemical Nature of RYTVELA (trifluoroacetate salt) as a Heptapeptide Antagonist

This compound (trifluoroacetate salt) is a synthetic heptapeptide, meaning it is composed of a chain of seven amino acids. caymanchem.com Its sequence is L-arginyl-L-tyrosyl-L-threonyl-L-valyl-L-α-glutamyl-L-leucyl-L-alanine, abbreviated as H-Arg-Tyr-Thr-Val-Glu-Leu-Ala-OH. caymanchem.com It is a derivative of the peptide antagonist of the interleukin-1 receptor 1 (IL-1R1) and contains all L-amino acids. caymanchem.commedkoo.com

This compound functions as a non-competitive, allosteric antagonist of the IL-1 receptor. nih.govplos.org This means it binds to a site on the receptor different from the IL-1 binding site, and through this allosteric interaction, it inhibits the downstream signaling pathways. plos.org Specifically, it has been shown to selectively inhibit the mitogen-activated protein kinase (MAPK) pathway while preserving the Nuclear factor kappa B (NF-κB) pathway, which is important for immune vigilance. nih.gov This selective inhibition makes this compound a biased signal inhibitor. plos.org

Table 1: Compound Names

Compound Name
This compound (trifluoroacetate salt)
Interleukin-1 (IL-1)
Interleukin-1α (IL-1α)
Interleukin-1β (IL-1β)
Interleukin-1 receptor antagonist (IL-1Ra)
Icotrokinra
Lipopolysaccharide (LPS)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H62N10O12 B14090213 RYTVELA

Properties

Molecular Formula

C38H62N10O12

Molecular Weight

851.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C38H62N10O12/c1-18(2)16-26(33(55)43-20(5)37(59)60)46-32(54)25(13-14-28(51)52)44-35(57)29(19(3)4)47-36(58)30(21(6)49)48-34(56)27(17-22-9-11-23(50)12-10-22)45-31(53)24(39)8-7-15-42-38(40)41/h9-12,18-21,24-27,29-30,49-50H,7-8,13-17,39H2,1-6H3,(H,43,55)(H,44,57)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,51,52)(H,59,60)(H4,40,41,42)/t20-,21+,24-,25-,26-,27-,29-,30-/m0/s1

InChI Key

SUNCJLJFTXNIMH-BAKYWRNVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Molecular Mechanisms of Action of Rytvela Trifluoroacetate Salt

Allosteric Antagonism of Interleukin-1 Receptor Type 1 (IL-1R1)

RYTVELA functions as a selective allosteric inhibitor of IL-1R1 signaling. nih.govnih.gov Unlike competitive antagonists that bind to the same site as the natural ligand (orthosteric site), this compound interacts with the receptor at a remote, distinct site. nih.govnih.gov This allosteric interaction does not prevent the binding of interleukin-1 (IL-1) cytokines, such as IL-1β, to the receptor. nih.govnih.gov Instead, its binding induces a conformational change in the receptor that selectively disrupts the downstream signal transduction process. nih.govnih.gov This non-competitive mechanism allows this compound to modulate IL-1R1 activity in a nuanced manner, leading to what is known as biased signal inhibition. nih.govnih.gov

Ligand Binding Dynamics and Receptor Conformational Changes

The binding of this compound to its allosteric site on the IL-1R1 ectodomain is a key step in its mechanism. nih.gov While specific kinetic data such as association and dissociation rates are not detailed in the available literature, the binding event is understood to alter the receptor's three-dimensional structure. nih.gov This conformational change is critical as it selectively interferes with the recruitment and interaction of co-receptors necessary for full signaling activation, without physically blocking the ligand binding site. nih.govnih.gov The IL-1R1 receptor is composed of three immunoglobulin (Ig)-like domains in its extracellular portion, and allosteric modulation by compounds like this compound can affect the orientation and interaction of these domains, thereby preventing the complete formation of a functional signaling complex. nih.gov

Downstream Signaling Pathway Modulation

The allosteric inhibition by this compound results in a highly specific modulation of the intracellular signaling cascades that are normally activated by IL-1 binding. This functional selectivity is the defining feature of its action. nih.govnih.gov

This compound effectively suppresses inflammation by selectively inhibiting the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov Research has demonstrated that this compound blocks the downstream signaling of stress-associated protein kinases, specifically c-Jun N-terminal kinase (JNK) and p38. nih.govnih.gov These kinases are pivotal in the inflammatory response, and their inhibition by this compound leads to a significant reduction in the production of pro-inflammatory mediators. nih.govplos.org This targeted suppression of the MAPK pathway is a primary contributor to the anti-inflammatory effects observed with this compound treatment. nih.govelsevierpure.com

A crucial aspect of this compound's mechanism is its lack of significant inhibition of the Nuclear Factor Kappa B (NF-κB) pathway. nih.govnih.gov The NF-κB pathway plays a vital role in host defense and immune surveillance. nih.govnih.gov Unlike competitive IL-1R antagonists that block all downstream signaling, including NF-κB, this compound's biased antagonism leaves this pathway intact. nih.govnih.gov This preservation of NF-κB signaling is thought to reduce the risk of compromising the body's innate immunity, a potential side effect associated with broader-acting anti-inflammatory agents. maternicarx.com

The differential effects on the MAPK and NF-κB pathways demonstrate this compound's functional selectivity, also referred to as biased signaling. nih.govnih.gov It acts as a biased signal inhibitor, meaning it selectively blocks some of the receptor's intracellular signals while permitting others. nih.govnih.gov This allows this compound to uncouple the pro-inflammatory effects of IL-1 signaling, which are largely mediated by the MAPK pathway, from the host-protective functions mediated by the NF-κB pathway. nih.govnih.gov This sophisticated mechanism allows for the suppression of detrimental inflammation without causing broad immunosuppression. maternicarx.com

Table 1: Differential Modulation of IL-1R1 Downstream Signaling by this compound

Signaling Pathway Key Mediators Effect of this compound Functional Outcome Reference
MAPK Pathway p38, JNK Inhibition Reduction of inflammation nih.gov, nih.gov
NF-κB Pathway NF-κB Preservation Maintenance of immune vigilance nih.gov, nih.gov, nih.gov

Interaction with Interleukin-1 Receptor Accessory Protein (IL-1RAcP)

The full activation of IL-1R1 requires the recruitment of the Interleukin-1 Receptor Accessory Protein (IL-1RAcP) to form a high-affinity ternary complex with the IL-1 ligand. nih.gov this compound's mechanism involves interfering with this critical step. Studies indicate that this compound selectively inhibits the downstream signaling pathways associated with IL-1RAcP. nih.govplos.org The peptide sequence of this compound itself was derived from a part of the IL-1RAcP, suggesting a targeted interaction. researchdata.edu.au By binding to IL-1R1, this compound induces a conformational state that likely prevents the proper docking or functional engagement of IL-1RAcP, thereby blocking the signal transmission required for MAPK pathway activation, even while the IL-1 ligand remains bound to IL-1R1. nih.govnih.govplos.org

Table 2: Preclinical Efficacy of this compound in Inflammation Models

Model / Marker Finding Outcome Reference
LPS-Induced Preterm Birth 70% reduction at 2 mg/kg/d Prevention of preterm birth nih.gov, elsevierpure.com
IL-1β-Induced Preterm Birth 60% reduction at 2 mg/kg/d Prevention of preterm birth nih.gov, elsevierpure.com
Neonate Survival Up to 65% increase at 1 mg/kg/d Improved neonatal outcomes nih.gov, elsevierpure.com
MCP-1 in Amniotic Fluid Significant reduction post-LPS Reduced chemokine-mediated inflammation plos.org, nih.gov
IL-1β in Fetal Skin Significant reduction post-LPS Reduced local tissue inflammation plos.org, nih.gov

Structure Activity Relationship Sar Studies of Rytvela Trifluoroacetate Salt and Analogs

Chemical Modifications and Functional Group Derivatization

Salt Bridge Formation

Salt bridges, the electrostatic interactions between oppositely charged residues, are fundamental to the stability and specificity of many protein-ligand interactions. In the context of RYTVELA's interaction with the IL-1R1, the potential for salt bridge formation is a key area of investigation in its rational design. The parent peptide, this compound, contains both a positively charged Arginine (Arg) residue and a negatively charged Glutamic acid (Glu) residue.

While specific experimental data confirming salt bridge formation between this compound and IL-1R1 is not extensively available in public literature, the rationale for its importance is clear. The introduction of charged functional groups in analogs is a deliberate strategy to explore and enhance these interactions. For instance, modifying the peptide to include additional charged moieties could lead to stronger and more specific binding to charged pockets on the surface of the IL-1R1. Computational modeling and molecular dynamics simulations are crucial tools in predicting and validating the formation and strength of such salt bridges.

π-Cation Interactions

π-cation interactions, a non-covalent force between a cation and the electron-rich face of a π system (like an aromatic ring), are increasingly recognized for their significant role in molecular recognition and drug-receptor binding. The structure of the parent peptide of this compound, containing a Tyrosine (Tyr) residue with its aromatic ring, presents a prime candidate for engaging in π-cation interactions with cationic residues on the IL-1R1.

Rational Design Strategies for Enhanced Modulator Properties

The development of this compound and its analogs is a clear example of rational design, where knowledge of the target receptor and the ligand's structure is used to create improved therapeutic agents. The primary goals of these design strategies are to enhance binding affinity, specificity, and metabolic stability.

A key strategy has been the use of D-amino acids in the parent peptide, this compound. nih.gov This is a well-established method to increase the peptide's resistance to proteolytic degradation, thereby prolonging its half-life in vivo. nih.gov The development of this compound itself, as the all-L-amino acid version, represents a strategy to explore the impact of stereochemistry on activity and potentially on immunogenicity.

Another significant rational design approach involves constraining the peptide's conformation. As suggested by the SAR studies with Bgl analogs, inducing a specific secondary structure, such as a β-turn, appears to be critical for activity. nih.gov Cyclization of the peptide or the introduction of conformationally restricted amino acid mimics are common strategies to achieve a more rigid and bioactive conformation, which can lead to higher affinity and selectivity.

Furthermore, the exploration of various functional groups at different positions of the peptide, as discussed in the context of salt bridges and π-cation interactions, is a cornerstone of the rational design process. By systematically altering the chemical properties of the peptide, researchers can fine-tune its interactions with the receptor to optimize its modulatory effects. Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable in this process, allowing for the in silico screening of potential analogs and providing insights into the molecular basis of their activity before their synthesis and biological testing. biorxiv.orgnih.gov

Chemical Synthesis and Derivatization Methodologies

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for chemically synthesizing peptides like RYTVELA. jpt.comambiopharm.com This technique involves covalently attaching the C-terminal amino acid (Alanine in the case of this compound) to an insoluble polymer support, or resin. bachem.combiosynth.com The peptide chain is then elongated in a stepwise manner by adding subsequent protected amino acids. The key advantage of SPPS is the ability to remove excess reagents and soluble byproducts by simple filtration and washing of the resin-bound peptide, which greatly simplifies the purification process and allows for automation. jpt.combachem.com

The general SPPS cycle for synthesizing this compound would proceed as follows:

Anchoring: The first amino acid, Fmoc-Ala-OH, is attached to the solid support.

Deprotection: The temporary N-terminal protecting group (e.g., Fmoc) is removed to expose a free amine.

Coupling: The next protected amino acid in the sequence (e.g., Fmoc-Leu-OH) is activated and coupled to the free amine of the resin-bound peptide.

Washing: Excess reagents are washed away.

Repetition: The deprotection and coupling cycle is repeated with Fmoc-Glu(OtBu)-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Arg(Pbf)-OH until the full peptide sequence is assembled.

Cleavage: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. peptide.com

Two main chemical strategies, defined by the type of temporary Nα-protecting group used, dominate SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). americanpeptidesociety.org

The Fmoc/tBu strategy is the most widely used method in modern peptide synthesis. nih.govdu.ac.in It employs the base-labile Fmoc group for temporary Nα-protection, which is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comyoutube.com The permanent side-chain protecting groups (e.g., tBu for Thr, Tyr, and Glu; Pbf for Arg) are acid-labile. du.ac.in This orthogonality allows for the removal of the Fmoc group at each cycle without affecting the side-chain protectors. peptide.com

The Boc/Bzl strategy utilizes the acid-labile Boc group for Nα-protection, which is removed with a mild acid like trifluoroacetic acid (TFA). slideshare.net The side-chain protecting groups are benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. slideshare.netnih.gov While historically significant, the harsh conditions required for final deprotection have made the Fmoc strategy more popular. americanpeptidesociety.org

Table 1: Comparison of Fmoc and Boc SPPS Strategies

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Nα-Deprotection Condition Base-labile (e.g., 20% piperidine in DMF) lifetein.comAcid-labile (e.g., TFA in DCM) slideshare.net
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Pbf)Bzl-based, cleaved by strong acid (e.g., HF) nih.gov
Final Cleavage Condition Mild acid (e.g., TFA cocktail) sigmaaldrich.comStrong acid (e.g., HF, TFMSA) nih.gov
Advantages Milder overall conditions, easier automation, less harsh final cleavage. americanpeptidesociety.orglifetein.comCan be advantageous for certain short or complex sequences.
Disadvantages Potential for diketopiperazine formation with Proline; piperidine can be problematic. luxembourg-bio.comRequires specialized, hazardous equipment (HF apparatus); harsh conditions can degrade sensitive peptides. slideshare.net

The choice of resin is critical as it determines the C-terminal functionality of the final peptide and the conditions required for cleavage. biosynth.comchempep.com For the synthesis of this compound, which has a C-terminal carboxylic acid, resins like Wang or 2-Chlorotrityl chloride (2-CTC) are appropriate. researchgate.netfluorochem.co.uk

Wang Resin: This is a popular choice for generating C-terminal acids using the Fmoc strategy. Cleavage is typically performed with a high concentration of TFA. fluorochem.co.ukresearchgate.net

2-Chlorotrityl Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions that leave the side-chain protecting groups intact, if desired. This is useful for creating protected peptide fragments for further use in solution-phase synthesis or fragment condensation. researchgate.net

Coupling reagents are necessary to activate the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide (amide) bond. Common coupling reagents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) used in conjunction with an additive like Oxyma Pure, or aminium/uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). lifetein.comyoutube.com

Table 2: Common Resins for SPPS of Peptides with C-Terminal Acids (like this compound)

Resin NameLinker TypeTypical Cleavage ConditionKey Features
Wang Resin p-alkoxybenzyl alcohol>90% TFA researchgate.netStandard for Fmoc synthesis of peptide acids; moderate acid lability. fluorochem.co.uk
2-Chlorotrityl Chloride Resin 2-ChlorotritylDilute acid (e.g., 1% TFA or AcOH/TFE/DCM) researchgate.netHighly acid-sensitive; allows cleavage of fully protected peptides; suppresses racemization. researchgate.net
Merrifield Resin ChloromethylHF (for Boc strategy)The original resin used for SPPS, primarily for Boc-based synthesis. fluorochem.co.uk

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. peptide.com For a peptide like this compound synthesized using the Fmoc/tBu strategy, this is typically achieved by treating the peptide-resin with a "cleavage cocktail" consisting primarily of trifluoroacetic acid (TFA). youtube.comsigmaaldrich.com

The reactive cationic species generated from the protecting groups during acidolysis can modify nucleophilic amino acid residues such as Tyr, Thr, and Arg. sigmaaldrich.com To prevent these side reactions, scavengers are added to the TFA cocktail. A common non-malodorous cocktail suitable for a peptide with the this compound sequence would be TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5). sigmaaldrich.com After cleavage, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether.

Solution-Phase Synthesis Approaches

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is the classical method where reactions are carried out in a homogenous solution. molecularcloud.orgfiveable.me Unlike SPPS, intermediates at each step require purification, often by crystallization or chromatography. acs.org

For a relatively short peptide like this compound (a heptapeptide), solution-phase synthesis is a viable alternative to SPPS. ambiopharm.com It can be more economical for large-scale synthesis as it avoids the use of expensive resins and can use fewer excess reagents. ambiopharm.comacs.org Synthesis can proceed stepwise or through a convergent approach where smaller, protected peptide fragments are synthesized and then coupled together to form the final peptide. slideshare.net

Targeted Chemical Modifications of Specific Amino Acid Residues

Once a peptide like this compound is synthesized, its properties can be further altered through the targeted chemical modification of specific amino acid side chains. nih.govscilit.com This is a powerful strategy in research to probe structure-activity relationships or to introduce novel functionalities. This compound contains several residues with reactive side chains amenable to modification. thieme-connect.comyoutube.com

Tyrosine (Tyr): The phenolic hydroxyl group can be modified through phosphorylation, sulfation, or alkylation.

Threonine (Thr): The secondary hydroxyl group can be a site for phosphorylation or glycosylation. youtube.com

Glutamic Acid (Glu): The side-chain carboxylic acid can be converted to an ester or amide to alter charge and polarity.

Arginine (Arg): The guanidinium (B1211019) group is highly basic and can be targeted for modification, although it is generally less straightforward than modifying other residues.

Recent advances in bioconjugation chemistry have introduced highly specific modification reactions, such as palladium-mediated arylation, which, while often targeting cysteine (not present in this compound), exemplifies the trend towards developing chemoselective reactions for precise peptide engineering. acs.orgacs.org

Table 3: Reactive Amino Acid Residues in this compound and Potential Modifications

Amino Acid ResidueReactive Side ChainPotential Chemical ModificationPurpose of Modification
Arginine (Arg) GuanidiniumAcylation, ArylationAlter basicity, introduce labels
Tyrosine (Tyr) PhenolPhosphorylation, Sulfation, AlkylationMimic post-translational modifications, alter solubility
Threonine (Thr) Secondary AlcoholPhosphorylation, GlycosylationMimic post-translational modifications
Glutamic Acid (Glu) Carboxylic AcidEsterification, AmidationNeutralize charge, improve cell permeability
N-terminus (Arg) α-AmineAcylation (e.g., Acetylation), PegylationIncrease stability, alter pharmacokinetics
C-terminus (Ala) α-CarboxylAmidation, EsterificationIncrease stability, neutralize charge

Prodrug Strategies for Peptide Analogs in Research Contexts

A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body. In peptide research, prodrug strategies are employed to overcome challenges like poor solubility, chemical instability, or rapid clearance. nih.govnih.gov

For a peptide analog like this compound, a prodrug approach could involve temporarily masking a key functional group. A prominent example is phosphorylation. digitellinc.com By enzymatically or chemically adding a phosphate (B84403) group to the hydroxyl of the tyrosine or threonine residue, a phosphopeptide prodrug is created. This modification can significantly increase the peptide's aqueous solubility and stability at neutral pH. digitellinc.com Upon administration in a biological system, ubiquitous phosphatase enzymes would cleave the phosphate group, regenerating the native, active peptide at the target site. This strategy allows for improved formulation and delivery characteristics in a research setting. nih.govdigitellinc.com

Linker Chemistries for Bio-reversible Modifications

The application of linker chemistries for bio-reversible modifications represents a strategic approach to improve the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics like this compound. While direct studies detailing the use of specific bio-reversible linkers with this compound are not extensively documented in the public domain, the principles of this methodology are well-established for peptides and offer a clear path for potential derivatization.

Bio-reversible modifications typically involve the attachment of a promoiety to the parent drug via a linker that is designed to be cleaved under specific physiological conditions, thereby releasing the active drug. This strategy can be employed to enhance solubility, improve stability, and control the release of the peptide.

Commonly Employed Bio-reversible Linkers for Peptides:

Linker TypeCleavage MechanismPotential Application for this compound
Ester-based Linkers Cleaved by esterases, which are abundant in the body.The carboxylic acid group of the glutamic acid (Glu) residue in this compound could be esterified with a promoiety to create a prodrug with altered solubility and release characteristics.
Carbonate Linkers Can be designed for enzymatic or pH-sensitive cleavage.A carbonate linker could be attached to the hydroxyl group of the threonine (Thr) or tyrosine (Tyr) residues.
Disulfide Linkers Cleaved in the reducing environment of the intracellular space.Introduction of a cysteine residue into the this compound sequence would allow for the formation of a disulfide bond with a promoiety, enabling targeted intracellular drug release.
Peptide Linkers Cleaved by specific proteases that may be overexpressed at a target site, such as a tumor microenvironment.A short peptide sequence, recognized by a specific protease, could be used to link a cytotoxic agent to this compound for targeted delivery.

The primary goal of employing these linkers would be to create a prodrug of this compound that offers improved therapeutic efficacy through modulated release and targeting. For instance, a lipophilic promoiety could be attached to enhance membrane permeability, while a hydrophilic moiety like polyethylene (B3416737) glycol (PEG) could be linked to increase circulation half-life. The trifluoroacetate (B77799) salt form of this compound indicates that the peptide is purified using trifluoroacetic acid, a common practice in solid-phase peptide synthesis.

Focused Library Design and Synthesis for SAR Exploration

The discovery and optimization of this compound have been significantly influenced by focused library design and synthesis to explore its structure-activity relationship (SAR). This approach involves the systematic modification of the peptide's structure to identify key residues and conformations responsible for its biological activity.

Initial research efforts focused on peptides derived from the loops of the IL-1R accessory protein, which were identified as potential interactive sites with the IL-1RI subunit. This led to the creation of a focused library of 15 peptides. One of these peptides, initially designated as 101.10 and later named this compound, demonstrated potent inhibitory effects on the IL-1R.

Further SAR exploration has involved the synthesis of analogues of this compound to probe its active conformation and enhance its properties. A significant area of this research has been the incorporation of lactam structures to create conformationally constrained analogues. By introducing these rigidifying elements, researchers can gain insights into the three-dimensional structure that is optimal for receptor binding and antagonist activity.

Examples of Modifications in this compound SAR Studies:

Modification TypeRationaleKey Findings
Amino Acid Substitution To determine the importance of individual residues for activity.The initial library screening highlighted the specific sequence of this compound as being highly active.
Lactam-containing Analogues To constrain the peptide backbone and probe the bioactive conformation.The synthesis of lactam-bridged analogues has provided valuable information about the spatial arrangement of the side chains required for potent IL-1R antagonism.
N-methylation To increase metabolic stability and influence conformation.While not explicitly detailed for this compound in the reviewed literature, this is a common strategy in peptide SAR studies.
Truncation and Extension To identify the minimal active sequence.The patent for this compound suggests that variations at the C-terminus are tolerated, indicating the core sequence is crucial for activity.

These SAR studies are fundamental to the development of second-generation peptidomimetics with improved potency, selectivity, and pharmacokinetic profiles. The insights gained from these focused libraries guide the design of more drug-like molecules that can translate the therapeutic potential of the initial peptide lead into a viable clinical candidate.

Preclinical Research Models and in Vitro/ex Vivo Methodologies

Cellular Models for Interleukin-1 Signaling Studies

Cell-based assays are fundamental in dissecting the molecular interactions of therapeutic candidates like RYTVELA with specific biological pathways.

Human Thymocyte Cell Proliferation Assays

Assays involving human thymocytes are relevant for studying substances that interfere with Interleukin-1, a cytokine that can influence T-cell activation and proliferation. These assays typically measure the rate of cell division in response to stimuli. While IL-1 is a known modulator of immune cell function, specific data on the effects of this compound within human thymocyte proliferation assays are not detailed in the available literature.

Macrophage Cell Lines (e.g., RAW 264.7) in Inflammatory Response Studies

The murine macrophage cell line RAW 264.7 is a widely used in vitro model to screen for anti-inflammatory activity. nih.gov These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an inflammatory response by activating key signaling pathways and producing a range of pro-inflammatory mediators. nih.govnih.gov The activation of transcription factors such as nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathway leads to the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the secretion of cytokines including tumor necrosis factor-alpha (TNF-α), IL-6, and IL-1β. nih.govnih.gov

This compound has been identified as an allosteric antagonist of the IL-1 receptor that suppresses inflammation by inhibiting the MAPK pathway while preserving the NF-κB pathway, which is important for immune vigilance. plos.orgnih.gov Studies have shown that this compound inhibits inflammatory up-regulation and protects tissues from inflammatory insults. nih.gov While the RAW 264.7 model is standard for assessing such mechanisms, specific results from testing this compound in this cell line are not explicitly detailed in the provided research. However, the typical inflammatory markers measured in this model are well-characterized.

Table 1: Inflammatory Mediators Typically Assessed in LPS-Stimulated RAW 264.7 Macrophages

Mediator Class Specific Mediator Function in Inflammation Typical Assay Method
Enzymes iNOS Produces nitric oxide (NO) Western Blot, RT-PCR
COX-2 Produces prostaglandins (B1171923) (e.g., PGE2) Western Blot, RT-PCR
Cytokines TNF-α Pro-inflammatory signaling ELISA, RT-PCR
IL-1β Pro-inflammatory signaling ELISA, RT-PCR
IL-6 Pro-inflammatory and anti-inflammatory roles ELISA, RT-PCR
Transcription Factors NF-κB (p65 subunit) Regulates gene expression of inflammatory mediators Western Blot (nuclear translocation), Reporter Assay
p38 MAPK Signal transduction for inflammatory response Western Blot (phosphorylation)

Reporter Gene Assays (e.g., HEK-Blue cells for NF-κB signaling)

Reporter gene assays are powerful tools for studying the activity of specific signaling pathways. Cell lines like HEK-Blue™ are engineered to express a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of a promoter that is activated by a specific transcription factor, like NF-κB. nih.govinvivogen.com When the signaling pathway is activated by a stimulus (e.g., a TLR4 agonist like LPS), the transcription factor drives the expression of the reporter protein, which can be easily measured in the cell culture supernatant. nih.gov

These assays are valuable for screening compounds that may modulate the NF-κB pathway. invivogen.comnih.gov Research indicates that this compound selectively inhibits IL-1 receptor downstream signaling, specifically affecting the JNK and p38 MAPK pathways, without affecting NF-κB activation. plos.org The use of an NF-κB reporter cell line would be a direct method to confirm this preserved signaling.

Table 2: Components of a HEK-Blue™ TLR4/NF-κB Reporter Assay

Component Description Purpose
Cell Line HEK293 (Human Embryonic Kidney 293) Base cell line, easy to transfect and culture.
Expressed Receptor Human Toll-like Receptor 4 (TLR4) Senses the inflammatory stimulus (e.g., LPS). nih.gov
Signaling Pathway NF-κB Pathway Intracellular cascade activated by TLR4 stimulation. nih.gov
Reporter Gene Secreted Embryonic Alkaline Phosphatase (SEAP) Gene product that is measured to quantify pathway activation. nih.govinvivogen.com
Detection Reagent QUANTI-Blue™ Substrate that produces a color change when processed by SEAP. invivogen.com

Ex Vivo Tissue Models

Ex vivo models, which use fresh tissue samples studied outside the body, provide a bridge between in vitro cell culture and in vivo animal models.

Assessment of Vasomotor Effects on Pial Vessels

The study of pial vessels (arterioles on the surface of the brain) in ex vivo or in vivo models is critical for understanding a compound's effects on cerebral microcirculation. These experiments often involve direct microscopic observation of vessel diameter changes in response to topically applied agents. Such models can reveal whether a substance causes vasodilation or vasoconstriction and can help elucidate the role of the endothelium in these responses. There are no specific research findings available that detail the assessment of this compound's vasomotor effects on pial vessels.

Prostaglandin E2 (PGE2) Synthesis in Tissue Samples

Prostaglandin E2 (PGE2) is a key mediator of inflammation and is synthesized by the action of cyclooxygenase (COX) enzymes. nih.gov Measuring PGE2 levels in tissue homogenates or culture media from ex vivo tissue samples can provide a direct indication of inflammatory activity. For instance, in studies of inflammation, tissues such as gestational tissues can be collected and analyzed for various proinflammatory mediators. nih.gov The cytokine IL-1 is a known stimulator of PGE2 production. Given that this compound is an IL-1 receptor antagonist, evaluating its impact on PGE2 synthesis in relevant tissue samples would be a logical step in its characterization. Studies have shown that this compound can prevent inflammatory up-regulation in animal models, which would include the pathways responsible for PGE2 synthesis. nih.gov

Human Immune Cell Models (Neutrophils, PBMCs)

While comprehensive studies on the direct effects of this compound on human neutrophils and peripheral blood mononuclear cells (PBMCs) are not extensively detailed in the public domain, the broader context of inflammation and immune cell modulation provides a framework for its potential interactions.

Neutrophils are first responders to sites of inflammation and their activity is crucial in the innate immune response. frontiersin.org Research on factors affecting neutrophil function, such as ionic concentration, shows that exposure to high salt concentrations can have a biphasic effect on human neutrophils. Short-term exposure can inhibit the production of cytokines like IL-8 and the respiratory burst, whereas longer exposure can lead to neutrophil activation. frontiersin.orgresearchgate.net

PBMCs, which include lymphocytes and monocytes, are key players in both innate and adaptive immunity. In vitro studies using PBMCs are standard for assessing the immunomodulatory effects of new compounds. For instance, PBMCs isolated from peripheral blood can be stimulated to secrete a range of cytokines, such as IL-1β, IL-6, IL-10, and TNF-α, providing a model to study the anti-inflammatory potential of therapeutic candidates. nih.gov Although this compound is known to target the IL-1 receptor, a critical component of the inflammatory cascade involving these cells, specific data from studies using human neutrophil or PBMC models to evaluate this compound are not currently available in the reviewed literature. nih.govnih.gov

Biochemical Assays for Target Engagement

This compound has been identified as a non-competitive, allosteric inhibitor of the IL-1 receptor. nih.govnih.gov This mode of action suggests that it binds to a site on the receptor distinct from where the natural ligand, interleukin-1, binds. nih.gov This allosteric modulation allows this compound to selectively inhibit certain intracellular signaling pathways activated by the receptor, specifically the stress-associated protein kinase JNK, mitogen-activated protein kinases (MAPKs) p38, and the Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase pathway, while not affecting NF-κB activation. nih.gov

Protein-Ligand Interaction Studies (e.g., ITC, DSF, FP, SPR, MST)

A variety of biophysical techniques are available to characterize the direct binding of a ligand like this compound to its protein target. These methods are crucial for confirming target engagement and understanding the thermodynamics and kinetics of the interaction.

TechniquePrincipleTypical Information Yielded
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Differential Scanning Fluorimetry (DSF) Monitors the thermal unfolding of a protein in the presence of a ligand using a fluorescent dye.Ligand-induced stabilization of the protein, indicating binding.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light from a labeled molecule upon binding to a larger partner.Binding affinity (Kd) for interactions in solution.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.Real-time kinetics of binding (kon, koff) and binding affinity (Kd).
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.Binding affinity (Kd) in solution, often with low sample consumption. nih.gov

While these techniques are standard for characterizing protein-ligand interactions, specific data from ITC, DSF, FP, SPR, or MST studies detailing the direct binding of this compound to the IL-1R1 are not described in the available search results.

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology to determine the affinity and specificity of a compound for its receptor. These assays typically involve incubating a source of the receptor (e.g., cell membranes or purified protein) with a labeled ligand that is known to bind to the receptor. A test compound is then added at various concentrations to see if it can displace the labeled ligand. While it is established that this compound is an allosteric antagonist of the IL-1R1, the specific receptor binding assay data that would quantitatively describe its binding affinity and characteristics are not detailed in the reviewed literature. nih.gov

Gene and Protein Expression Analysis

The anti-inflammatory effects of this compound have been demonstrated in preclinical animal models through the analysis of key inflammatory mediators at both the gene and protein level. nih.govnih.gov

RT-qPCR for mRNA Levels (e.g., IL-1β, COX-2)

Real-time quantitative polymerase chain reaction (RT-qPCR) is a sensitive method used to measure the levels of specific messenger RNA (mRNA), providing insight into how a compound affects gene expression. In a sheep model of chorioamnionitis, administration of this compound was shown to impact the expression of inflammatory genes. nih.gov

Specifically, in fetal skin tissue, this compound treatment resulted in significantly lower mRNA expression of Interleukin-1β (IL-1β) compared to the lipopolysaccharide (LPS)-treated group. nih.gov However, in the same study, an increase in IL-1β mRNA was observed in the fetal lungs of both the LPS and LPS + this compound groups relative to the saline control group. nih.gov Information regarding the effect of this compound on the expression of cyclooxygenase-2 (COX-2) mRNA was not available in the reviewed sources.

TissueGeneEffect of this compound
Fetal SkinIL-1βSignificantly lower mRNA expression compared to LPS group. nih.gov
Fetal LungIL-1βIncreased mRNA expression relative to saline control (similar to LPS group). nih.gov
Fetal LungTNF-αIncreased mRNA expression relative to saline control. nih.gov

ELISA for Cytokine Quantification

Enzyme-linked immunosorbent assay (ELISA) is a widely used immunological assay to quantify proteins, such as cytokines, in biological samples. nih.gov Preclinical studies have utilized ELISA to measure the effect of this compound on cytokine levels in animal models of inflammation.

In a sheep model of LPS-induced intrauterine inflammation, ELISA was used to measure the concentration of monocyte chemoattractant protein (MCP)-1 in the amniotic fluid. The results showed that following this compound administration, the average MCP-1 concentrations were significantly lower in the group that received both LPS and this compound compared to the group that received LPS alone. nih.govnih.gov Furthermore, in a mouse model of IL-1β-induced preterm birth, treatment with this compound led to a 60% reduction in preterm births, demonstrating its ability to counteract the effects of this pro-inflammatory cytokine. nih.govfrontiersin.org

ModelSample TypeCytokine/Protein MeasuredFinding
Sheep model of chorioamnionitisAmniotic FluidMonocyte Chemoattractant Protein-1 (MCP-1)Significantly lower concentrations in the this compound-treated group compared to the LPS-only group. nih.govnih.gov
Mouse model of preterm birthGestational TissuesProinflammatory mediatorsThis compound prevented inflammatory up-regulation. nih.govfrontiersin.org

These findings from animal models underscore the anti-inflammatory activity of this compound through the modulation of key cytokines.

Western Blotting for Protein Expression (e.g., NLRP3)

Western blotting has been employed in preclinical studies of this compound to assess its impact on protein expression in response to inflammatory stimuli. nih.govplos.org In a study using an extremely preterm sheep model of chorioamnionitis induced by lipopolysaccharide (LPS), fluorescent western blotting was utilized to analyze fetal brain tissue. nih.govplos.org The primary focus of this analysis was to assess fetal brain injury by examining the expression of specific cellular markers. nih.gov

Proteins were extracted from the right hemisphere cortex, and their concentrations were quantified. nih.gov Subsequently, 15 μg of total protein per well was resolved and electrotransferred to a PVDF membrane for analysis. nih.gov While the study aimed to characterize inflammatory responses, which can involve the NLRP3 inflammasome, the available research does not explicitly detail the use of Western blotting to measure the expression of NLRP3 in response to this compound treatment. The analysis in the published study focused on markers for astrocytes (GFAP), microglia (IBA-1), oligodendrocytes (Olig-2), and neurons (NeuN) to evaluate cellular changes in the brain. nih.gov

Interactive Data Table: Protein Markers Analyzed in this compound Preclinical Study

MarkerCell TypePurpose of Analysis
GFAPAstrocytesAssess astrocytic reaction to inflammation
IBA-1MicrogliaEvaluate microglial activation
Olig-2OligodendrocytesDetermine effects on oligodendrocyte populations
NeuNNeuronsAssess neuronal health and survival

Microscopy and Imaging Techniques for Cellular Analysis

Microscopy and advanced imaging techniques have been instrumental in visualizing the cellular and tissue-level effects of this compound. In the preterm sheep model of chorioamnionitis, fluorescent immunohistochemistry was performed to assess fetal brain injury. nih.govplos.org This technique allows for the localization and visualization of specific proteins within tissue sections, providing a spatial context to the findings from Western blotting. nih.gov Representative tissue sections were scored to quantify the extent of inflammation and cellular changes. nih.govplos.org

Furthermore, a novel imaging approach has been developed using a radiolabeled analogue of this compound for the in vivo imaging of inflammation. snmjournals.org An antagonist peptide derived from the amino-acid sequence of this compound was conjugated with 6-hydrazinopyridine-3-carboxylic acid (HYNIC) and labeled with technetium-99m (99mTc). snmjournals.org This radiolabeled compound was then used as a molecular probe for imaging IL-1 expression in a mouse ear edema model. snmjournals.org

Autoradiography analysis demonstrated that the 99mTc-labeled this compound analogue accumulated in the inflamed ear at significantly higher levels compared to the control ear. snmjournals.org This indicates the potential of using this compound-based probes for non-invasive imaging and monitoring of inflammatory processes mediated by the Interleukin-1 receptor. snmjournals.org

Interactive Data Table: Imaging Techniques Used in this compound Research

TechniqueModelPurposeKey Finding
Fluorescent ImmunohistochemistryPreterm Sheep ModelTo assess fetal brain injury and cellular changes. nih.govplos.orgProvided visual evidence of tissue inflammation and cellular responses. nih.govplos.org
AutoradiographyMouse Ear Edema ModelTo detect and quantify the accumulation of 99mTc-labeled this compound analogue at the site of inflammation. snmjournals.orgThe radiolabeled probe showed significantly higher uptake in inflamed tissue, demonstrating its utility for imaging inflammation. snmjournals.org

Analytical and Biophysical Characterization in Research

Chromatographic Techniques for Purity and Identitylcms.czspringernature.com

Chromatographic methods are indispensable for assessing the purity of synthetic peptides like RYTVELA, separating the target peptide from impurities that may arise during synthesis. mtoz-biolabs.com

High-Performance Liquid Chromatography (HPLC)lcms.czspringernature.com

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone technique for determining the purity of this compound. springernature.com This method separates molecules based on their hydrophobicity. For peptide analysis, a C18 column is frequently the column of choice. hplc.eu

In a typical RP-HPLC analysis of this compound, the trifluoroacetate (B77799) salt form is dissolved in a suitable solvent and injected into the HPLC system. A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is used for elution. mtc-usa.com The TFA helps to improve peak shape and resolution. lcms.cz The peptide is detected by its UV absorbance, typically at 220 nm. amazonaws.com The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram. For this compound, a purity of ≥98% is expected. caymanchem.combioscience.co.uk

Table 1: Representative HPLC Purity Analysis of this compound (trifluoroacetate salt)

ParameterValue
ColumnC18, 4.6 x 250 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% to 95% B over 30 min
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Purity≥98%

This table presents typical parameters for an HPLC analysis of a peptide like this compound and does not represent actual experimental data for this specific compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)mtoz-biolabs.commtoz-biolabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. mtoz-biolabs.com This hyphenated technique is not only used to assess the purity of this compound but also to confirm its identity by providing molecular weight information for the components separated by the LC system. mtoz-biolabs.com This is particularly valuable for identifying impurities and degradation products. gilson.com The use of MS detection offers higher sensitivity and specificity compared to UV detection alone. mtoz-biolabs.com For LC-MS analysis of peptides, formic acid is often used as a mobile phase additive instead of TFA, as TFA can suppress the ionization required for MS detection. lcms.cz

Mass Spectrometry for Molecular Weight and Sequence Confirmationmtoz-biolabs.comresearchgate.net

Mass spectrometry is a powerful tool for the precise determination of a peptide's molecular weight and for confirming its amino acid sequence.

High-Resolution Mass Spectrometry (HRMS)researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the elemental composition of this compound. researchgate.netnih.gov This technique can differentiate between molecules with very similar nominal masses. The theoretical molecular weight of the free peptide form of this compound (H-Arg-Tyr-Thr-Val-Glu-Leu-Ala-OH) is 850.95908 Da. bioscience.co.uk HRMS would be used to confirm that the experimentally measured mass is within a very narrow tolerance (typically in the parts-per-million range) of the calculated theoretical mass.

Table 2: Molecular Weight Confirmation of this compound by HRMS

ParameterValue
Peptide SequenceArg-Tyr-Thr-Val-Glu-Leu-Ala
Chemical FormulaC₃₈H₆₂N₁₀O₁₂
Theoretical Monoisotopic Mass850.4621 g/mol
Experimentally Determined Mass850.4625 g/mol
Mass Accuracy< 5 ppm

This table provides an example of expected HRMS results for this compound and is for illustrative purposes.

Tandem mass spectrometry (MS/MS) can also be employed to confirm the amino acid sequence of this compound. In this technique, the peptide ion is fragmented, and the masses of the resulting fragment ions are measured to reconstruct the sequence. mtoz-biolabs.com

Spectroscopic Methods for Structural Conformationnih.govcreative-proteomics.com

Spectroscopic techniques are employed to investigate the secondary structure of peptides, which is crucial for their biological activity.

Circular Dichroism (CD) Spectroscopy for Secondary Structurenih.govcreative-proteomics.comamericanpeptidesociety.org

Circular Dichroism (CD) spectroscopy is a widely used method to study the secondary structure of peptides in solution. nih.govamericanpeptidesociety.org This technique measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule like a peptide. nih.gov The resulting CD spectrum provides information about the proportions of different secondary structural elements, such as α-helices, β-sheets, and random coils. creative-proteomics.comamericanpeptidesociety.org

For this compound, CD spectroscopy would be used to determine its conformational state under various conditions (e.g., different solvents, pH, or temperatures). americanpeptidesociety.org An α-helix typically shows negative bands at around 222 nm and 208 nm and a positive band at around 193 nm. A β-sheet structure shows a negative band around 218 nm and a positive band around 195 nm. A random coil structure is characterized by a strong negative band around 200 nm. americanpeptidesociety.org

Table 3: Representative Secondary Structure Content of a Peptide Determined by CD Spectroscopy

Secondary StructurePercentage
α-Helix15%
β-Sheet35%
Turn20%
Unordered (Random Coil)30%

This table shows an example of the type of data obtained from CD spectral deconvolution for a peptide and is not specific to this compound.

By analyzing the CD spectrum of this compound, researchers can gain insights into its three-dimensional structure, which is essential for understanding its interaction with its biological target, the interleukin-1 receptor. nih.govnih.gov

Quantitative Bio-Assays (e.g., QUANTI-Blue™ assay)

In the analytical and biophysical characterization of the compound this compound (trifluoroacetate salt), quantitative bio-assays play a crucial role in determining its biological activity and mechanism of action. These assays are essential for understanding how this compound interacts with its molecular targets and the subsequent cellular responses. One such assay employed in the research of this compound is the QUANTI-Blue™ assay, which is instrumental in quantifying the activation of specific signaling pathways.

This compound is identified as an allosteric antagonist of the interleukin-1 receptor (IL-1R). nih.govnih.gov Its primary function is to suppress inflammation by inhibiting the mitogen-activated protein kinase (MAPK) pathway while notably preserving the Nuclear factor kappa B (NF-κB) pathway, which is important for immune vigilance. nih.gov This selective inhibition is a key characteristic of this compound's therapeutic potential.

Detailed Research Findings from QUANTI-Blue™ Assay

To investigate the effect of this compound on NF-κB signaling, researchers utilized the QUANTI-Blue™ assay. This colorimetric enzyme assay is designed to measure the activity of secreted embryonic alkaline phosphatase (SEAP), a reporter gene expressed under the control of an NF-κB-inducible promoter in specialized cell lines such as HEK-Blue™ IL-1R cells. google.comnih.gov In the presence of an activator like Interleukin-1β (IL-1β), the NF-κB pathway is triggered, leading to the production of SEAP. The subsequent addition of the QUANTI-Blue™ reagent results in a color change that can be quantified spectrophotometrically, providing a measure of NF-κB activation.

In a study investigating the properties of this compound (referred to as peptide 1), HEK-Blue IL-33/IL-1β cells were pre-treated with the compound before being stimulated with IL-1β. nih.gov The results of the QUANTI-Blue™ assay revealed that this compound did not cause any noticeable inhibition of NF-κB signaling. nih.gov This is in stark contrast to the competitive IL-1 receptor antagonist, Kineret, which was shown to inhibit the NF-κB pathway. nih.gov

This finding is significant as it underscores the biased ligand nature of this compound. It selectively antagonizes the IL-1R, leading to the inhibition of downstream pro-inflammatory pathways like the MAPK pathway, without affecting the crucial NF-κB signaling cascade. nih.govnih.gov This preservation of NF-κB activity is a desirable trait, as this pathway plays a vital role in host defense and immune surveillance.

The table below summarizes the comparative effects of this compound and a control compound on NF-κB activation as determined by the QUANTI-Blue™ assay in response to IL-1β stimulation.

Table 1: Effect of this compound on NF-κB Activation using QUANTI-Blue™ Assay

CompoundTarget PathwayAssayCell LineResult
This compound (peptide 1) NF-κBQUANTI-Blue™HEK-Blue IL-33/IL-1βNo noticeable inhibition of NF-κB activation
Kineret (Anakinra) NF-κBQUANTI-Blue™HEK-Blue IL-33/IL-1βInhibition of NF-κB activation

Other quantitative bio-assays, such as enzyme-linked immunosorbent assays (ELISA) and quantitative polymerase chain reaction (qPCR), have also been employed to characterize the broader anti-inflammatory effects of this compound. For instance, studies have shown that this compound effectively reduces the levels of pro-inflammatory cytokines and chemokines, such as monocyte chemoattractant protein-1 (MCP-1), in various inflammatory models. nih.gov In a sheep model of chorioamnionitis, administration of this compound led to significantly lower concentrations of MCP-1 in the amniotic fluid compared to the lipopolysaccharide (LPS)-treated group. nih.gov Furthermore, the expression of IL-1β in fetal skin was also significantly lower in the this compound-treated group. nih.gov

These findings from various quantitative bio-assays collectively provide a comprehensive understanding of the bio-analytical and biophysical characteristics of this compound, highlighting its unique mechanism of action as a selective IL-1R antagonist.

Future Directions in Academic Research on Rytvela Trifluoroacetate Salt and Its Analogs

Elucidation of Additional Allosteric Binding Sites

RYTVELA is known to be a selective allosteric inhibitor that interacts with the IL-1 receptor at a location distinct from the orthosteric binding site for IL-1. nih.govplos.org This interaction allows the natural ligand to bind but prevents the full downstream signaling cascade. A critical future endeavor involves the precise molecular mapping of this allosteric binding site on the IL-1 receptor complex. While it is understood that this compound selectively inhibits the IL-1RacP downstream pathways, the exact amino acid residues involved in the binding are yet to be fully characterized. nih.gov

Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in co-crystallizing this compound with the IL-1RI/IL-1RacP complex. Elucidating this high-resolution structure would not only confirm the current binding hypothesis but could also reveal additional, previously unknown allosteric pockets. Identifying such sites could pave the way for the development of second-generation modulators with even greater specificity or entirely novel functions, including the potential for allosteric activation or synergistic inhibition when combined with other molecules.

Development of Novel Analogs with Enhanced Functional Selectivity

A key feature of this compound is its ability to act as a biased signal inhibitor. nih.gov It selectively blocks the stress-associated protein kinase JNK and mitogen-activated protein kinases (MAPK) p38 pathways, while preserving the crucial NF-κB signaling pathway, which is important for immune surveillance. nih.govbenthamscience.comresearchgate.net This functional selectivity is a significant advantage over competitive antagonists that block all IL-1 signal transduction. nih.govsemanticscholar.org

Future research will focus on the rational design and synthesis of novel this compound analogs to refine and enhance this functional selectivity. For instance, studies have already been conducted on analogs designed for imaging purposes, where D-Lysine was incorporated at the N-terminus or coupled via a β-alanine spacer to facilitate conjugation with a radiolabeling agent. snmjournals.org The next generation of analogs will likely involve more subtle modifications to the peptide backbone or side chains to fine-tune the interaction with the receptor. The goal will be to create a library of analogs with a spectrum of activities, potentially tailoring them to selectively inhibit different arms of the IL-1 signaling pathway for specific inflammatory conditions. This could lead to compounds with improved therapeutic indices for different diseases.

Investigation of Peptide Stability and Proteolytic Resistance in vitro

This compound is an all-D heptapeptide, meaning it is composed of D-amino acids. benthamscience.com This structural characteristic is known to confer significant resistance to degradation by proteases, which typically recognize and cleave peptides made of L-amino acids. This inherent stability is a desirable property for a therapeutic peptide. researchgate.net

However, comprehensive in vitro studies are required to quantify this stability. Future investigations should involve exposing this compound and its novel analogs to a panel of relevant biological matrices, such as human plasma, serum, and simulated gastric and intestinal fluids. Furthermore, assays using specific proteases that are abundant in inflammatory environments will be crucial to determine the peptide's half-life and degradation products. The data from these stability studies will be essential for understanding the peptide's pharmacokinetic profile and for designing analogs with optimized in vivo resilience.

Application as Chemical Probes for Dissecting IL-1 Signaling Pathways

The development of tagged or labeled versions of this compound opens up its application as a powerful chemical probe to investigate the intricacies of IL-1 signaling. snmjournals.org Researchers have already successfully created 99mTc-labeled this compound analogs for in vivo imaging of inflammation in a mouse ear edema model. snmjournals.org These radiolabeled probes demonstrated specific binding to the IL-1RI and allowed for clear visualization of inflamed tissue. snmjournals.org

Future applications could expand beyond in vivo imaging. Fluorescently-labeled this compound analogs could be used in advanced microscopy techniques, such as Förster resonance energy transfer (FRET), to study receptor dimerization and trafficking in real-time within living cells. Biotinylated analogs could be used for pull-down assays to identify novel binding partners of the IL-1 receptor complex. By using these chemical probes, researchers can more precisely dissect the sequence of events following receptor activation and how this compound modulates these processes in different cell types and inflammatory contexts.

Integration with Advanced Computational Chemistry and In Silico Approaches

The advancement of computational power provides a significant opportunity to accelerate research into this compound and its analogs. researchwithrutgers.comresearchgate.net In silico methods, such as molecular docking and molecular dynamics (MD) simulations, can be employed to build predictive models of how this compound interacts with the IL-1 receptor. rsc.orgresearchgate.net

Future research will heavily leverage these computational tools. Molecular docking can be used to screen large virtual libraries of potential this compound analogs, prioritizing the most promising candidates for synthesis and in vitro testing. researchgate.net MD simulations can provide deep insights into the conformational changes that occur in the receptor upon this compound binding, explaining the structural basis for its biased signaling. rsc.org Furthermore, combining these simulations with binding free energy calculations can help in quantitatively predicting the binding affinity of new analogs, thereby streamlining the drug discovery and optimization process. researchgate.netyoutube.com

Exploration of Mechanistic Insights in Diverse Inflammatory Models

To date, much of the research on this compound has focused on its efficacy in preventing preterm birth and reducing associated fetal and neonatal injury in mouse and sheep models of chorioamnionitis. nih.govnih.govnih.gov While these studies have been highly informative, IL-1 is a key cytokine in a wide array of other inflammatory conditions. researchdata.edu.au

A significant future direction for academic research is to evaluate the therapeutic potential and mechanistic activity of this compound in a broader range of inflammatory disease models. This could include, but is not limited to, models of:

Rheumatoid Arthritis: To assess its ability to reduce joint inflammation and cartilage destruction.

Neuroinflammatory Disorders: To investigate its potential to mitigate inflammation in conditions like multiple sclerosis or traumatic brain injury.

Autoinflammatory Syndromes: To explore its efficacy in genetic disorders characterized by excessive IL-1 production.

Cardiovascular Disease: To determine if it can reduce the inflammatory component of atherosclerosis.

By testing this compound in these diverse models, researchers can gain a more comprehensive understanding of its mechanism of action and broaden its potential clinical applications beyond obstetrics. researchgate.netnih.gov These studies will reveal whether the unique biased signaling of this compound offers advantages in different pathological contexts.

Q & A

Q. How to design dose-response studies accounting for TFA-mediated cytotoxicity?

  • Methodological Answer : Include TFA-only control groups at equivalent concentrations (e.g., 0.01–0.1% v/v). Use MTT/CCK-8 assays to establish IC50_{50} values and adjust dosing ranges to exclude counterion toxicity .

Q. What advanced techniques resolve structural ambiguities in this compound formulations?

  • Methodological Answer : Apply circular dichroism (CD) spectroscopy for secondary structure analysis (α-helix/β-sheet content) and X-ray crystallography for tertiary structure resolution. Use 19^{19}F NMR to probe counterion interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.